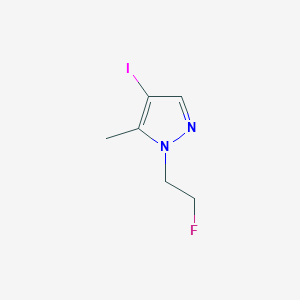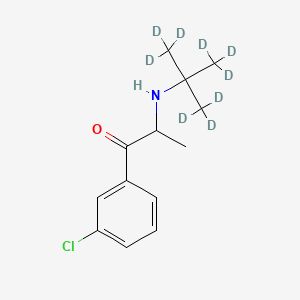![molecular formula C15H20N2 B3031185 2-Benzyl-2,8-diazadispiro[3.1.36.14]decane CAS No. 1823268-79-6](/img/structure/B3031185.png)
2-Benzyl-2,8-diazadispiro[3.1.36.14]decane
説明
The compound 2-Benzyl-2,8-diazadispiro[3.1.3^6.1^4]decane is a spirocyclic compound, which is a type of chemical structure characterized by two or more rings that are connected through a single atom. The spirocyclic framework is known for its presence in various natural products and synthetic compounds with potential biological activities. Although the provided papers do not directly discuss 2-Benzyl-2,8-diazadispiro[3.1.3^6.1^4]decane, they do provide insights into the synthesis, molecular structure, and properties of related spirocyclic compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of spirocyclic compounds can be achieved through various cyclization reactions. Paper describes a [4+2+1] domino cyclization in water, which is a green chemistry approach for synthesizing spiro-substituted benzo[b]furo[3,4-e][1,4]diazepine derivatives. This method involves reacting benzene-1,2-diamines with other reagents in aqueous solution under microwave irradiation, highlighting the use of water as a solvent and the avoidance of strong acids or metal promoters. Similarly, paper discusses the synthesis of methylene bridged polycyclic diazocines and their rearrangement into spirocyclic compounds, indicating that acidic conditions and specific reagents like paraformaldehyde and ammonia or hexamethylenetetramine are crucial for the cyclization process.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often complex and can be elucidated using various spectroscopic techniques. Paper provides an example of the structural analysis of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones using UV-Vis, FT-IR, ^1H NMR, ^13C NMR spectroscopy, and single-crystal X-ray diffraction. The study reveals that the cyclopentane ring in the spirocyclic structure adopts an envelope conformation and that the crystal packing is governed by hydrogen bonds and other intermolecular interactions.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, including rearrangements. Paper reports the skeletal rearrangement of spiro[4.5]decadienone to benzoxepane, which is facilitated by Lewis acid-promoted epoxide-opening ipso-cyclization followed by thermal activation. This indicates that spirocyclic compounds can be versatile intermediates in synthetic chemistry, leading to diverse structural motifs.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. Paper discusses the structure-property relationship of spirohydantoins, including their spectroscopic properties and lipophilicity. The study uses DFT calculations to correlate experimental data with theoretical models, suggesting that the monomeric form of the compounds is dominant in solution. The lipophilicities of the compounds are estimated to be comparable to the standard anticonvulsant drug Phenytoin, indicating potential biological activity.
科学的研究の応用
Azine Chemistry and Applications
Azines, including structures related to 2-Benzyl-2,8-diazadispiro[3.1.3^6.1^4]decane, have a broad spectrum of applications in organometallic chemistry and as intermediates in the synthesis of various organic compounds. Their versatility stems from the unique properties and reactivity of the azine group, which have been extensively explored to develop novel chemical synthesis methods and materials. This area of research highlights the significance of azines in advancing synthetic chemistry and material science (Safari & Gandomi-Ravandi, 2014).
Ligand Design in Organometallic Complexes
Research into half-metallocene benzylidene complexes of tantalum has revealed the crucial role of ligand architecture in controlling the stereochemistry and reactivity of these complexes. This includes the use of diazadispiro structures as auxiliary ligands. Such insights are pivotal for catalytic applications, particularly in processes like ring-opening metathesis polymerization, where the control over stereochemistry can significantly influence the properties of the resulting polymers (Mashima, 2005).
Advanced Synthesis Techniques
In the realm of organic synthesis, diazocarbonyl compounds, akin to the structure of 2-Benzyl-2,8-diazadispiro[3.1.3^6.1^4]decane, serve as key intermediates for introducing complexity and diversity into molecular frameworks. These compounds participate in a variety of reactions, including intramolecular cyclizations, that enable the construction of intricate and novel organic structures. Such methodologies are instrumental in the synthesis of natural products and the development of new pharmaceuticals (Burke & Grieco, 2005).
Environmental and Material Science Applications
The study and development of new brominated flame retardants, potentially including compounds related to 2-Benzyl-2,8-diazadispiro[3.1.3^6.1^4]decane, is crucial for enhancing fire safety in consumer goods and industrial applications. Research in this area focuses on finding compounds that provide effective flame retardancy while minimizing potential environmental and health impacts, thus contributing to safer and more sustainable materials (Zuiderveen, Slootweg, & de Boer, 2020).
特性
IUPAC Name |
8-benzyl-2,8-diazadispiro[3.1.36.14]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-4-13(5-3-1)6-17-11-15(12-17)7-14(8-15)9-16-10-14/h1-5,16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJXDTHNAQAFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC13CN(C3)CC4=CC=CC=C4)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227524 | |
| Record name | 2,8-Diazadispiro[3.1.3.1]decane, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,8-diazadispiro[3.1.36.14]decane | |
CAS RN |
1823268-79-6 | |
| Record name | 2,8-Diazadispiro[3.1.3.1]decane, 2-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823268-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazadispiro[3.1.3.1]decane, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

